![molecular formula C14H19ClN2O2 B5720970 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound used in scientific research. It is also known as TAK-659 and is classified as a kinase inhibitor. The compound has been synthesized and studied for its potential applications in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the inhibition of several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases are involved in signaling pathways that are critical for cancer cell growth and survival. By inhibiting these kinases, 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide have been extensively studied. The compound has been found to inhibit the activity of BTK and ITK, which are involved in B-cell receptor signaling and T-cell receptor signaling, respectively. Inhibition of these kinases can prevent the activation of downstream signaling pathways that are critical for cancer cell growth and survival. The compound has also been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide is its specificity for BTK and ITK. This specificity allows for targeted inhibition of these kinases, which can prevent off-target effects and reduce toxicity. However, one of the limitations of this compound is its potential for resistance development. Cancer cells can develop resistance to kinase inhibitors, which can limit their effectiveness in the long term.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. One direction is the development of combination therapies that can enhance the effectiveness of this compound. Another direction is the study of resistance mechanisms and the development of strategies to overcome resistance. Additionally, the compound can be studied for its potential applications in other diseases beyond cancer. Overall, the study of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has the potential to lead to new treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoyl chloride by reacting 2-chloro-4-methylbenzoic acid with thionyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 2-(4-morpholinyl)ethanamine to form 2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide. The synthesis of this compound has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the activity of several kinases that are involved in cancer cell growth and survival. The compound has also been studied for its potential applications in other diseases, such as autoimmune disorders and inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-4-methyl-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-11-2-3-12(13(15)10-11)14(18)16-4-5-17-6-8-19-9-7-17/h2-3,10H,4-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOCUJBFKOMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCN2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204225 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-4-methyl-N-(2-morpholin-4-yl-ethyl)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

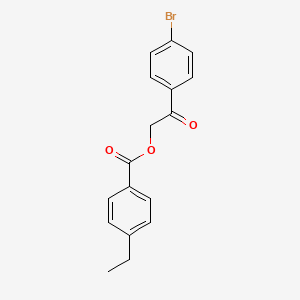

![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
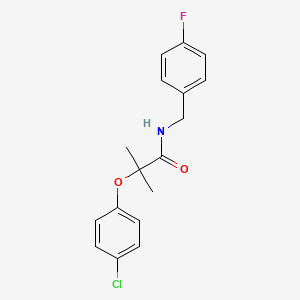
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
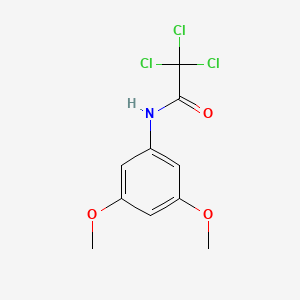
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5720948.png)
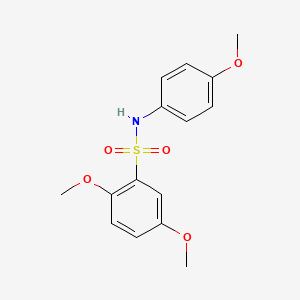
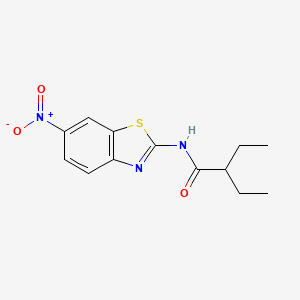

![N-(4-methylphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5720967.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)